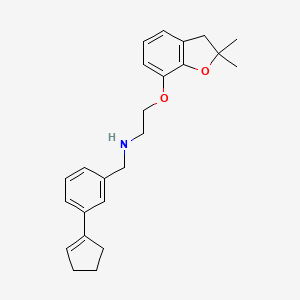

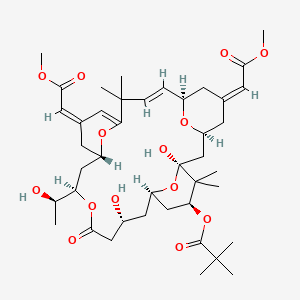

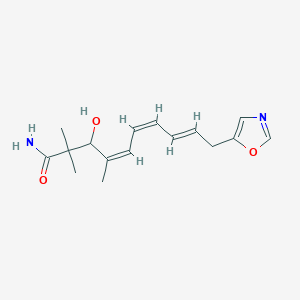

N-((2,2-Dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine

Overview

Description

It functions as an antagonist at the dopamine D2 and D3 receptors, a partial agonist at the dopamine D4 receptor, and an agonist at the serotonin 5-HT1A receptors . This compound has shown greater efficacy at the serotonin 5-HT1A receptors compared to other antipsychotics such as clozapine, aripiprazole, and ziprasidone .

Preparation Methods

The synthesis of F-15063 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Preparation of the benzofuran intermediate: This involves the cyclization of a suitable precursor to form the benzofuran ring.

Formation of the phenylmethyl intermediate:

Coupling of the intermediates: The final step involves coupling the benzofuran intermediate with the phenylmethyl intermediate to form F-15063.

Industrial production methods for F-15063 would involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for yield and purity. This typically involves the use of large-scale reactors, precise control of reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

F-15063 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of F-15063 could lead to the formation of a ketone or an aldehyde, while reduction could lead to the formation of an alcohol.

Scientific Research Applications

F-15063 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: F-15063 is used as a model compound to study the interactions between different receptors and ligands. It is also used in the development of new synthetic routes and reaction conditions.

Biology: F-15063 is used to study the effects of receptor modulation on cellular signaling pathways. It is also used in the development of new assays and screening methods for receptor activity.

Medicine: F-15063 is being investigated as a potential treatment for schizophrenia and other psychiatric disorders.

Mechanism of Action

F-15063 exerts its effects by modulating the activity of several receptors in the brain. It acts as an antagonist at the dopamine D2 and D3 receptors, which helps to reduce the positive symptoms of schizophrenia such as hallucinations and delusions. It also acts as a partial agonist at the dopamine D4 receptor, which may help to improve cognitive function and reduce negative symptoms such as social withdrawal. Additionally, F-15063 acts as an agonist at the serotonin 5-HT1A receptors, which helps to reduce anxiety and improve mood .

Comparison with Similar Compounds

F-15063 is unique in its ability to modulate multiple receptors simultaneously. This gives it a broader range of effects compared to other antipsychotics that primarily target a single receptor. Similar compounds include:

Clozapine: An antipsychotic that primarily targets the dopamine D2 receptor and the serotonin 5-HT2A receptor.

Aripiprazole: An antipsychotic that acts as a partial agonist at the dopamine D2 receptor and the serotonin 5-HT1A receptor.

Ziprasidone: An antipsychotic that acts as an antagonist at the dopamine D2 receptor and the serotonin 5-HT2A receptor.

F-15063’s unique combination of receptor activities may provide enhanced therapeutic benefits and reduced side effects compared to these other compounds .

Properties

CAS No. |

680203-70-7 |

|---|---|

Molecular Formula |

C24H29NO2 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-[[3-(cyclopenten-1-yl)phenyl]methyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanamine |

InChI |

InChI=1S/C24H29NO2/c1-24(2)16-21-11-6-12-22(23(21)27-24)26-14-13-25-17-18-7-5-10-20(15-18)19-8-3-4-9-19/h5-8,10-12,15,25H,3-4,9,13-14,16-17H2,1-2H3 |

InChI Key |

RAIDOKRWKAIHOH-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCNCC3=CC(=CC=C3)C4=CCCC4)C |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCNCC3=CC(=CC=C3)C4=CCCC4)C |

Synonyms |

DDEC-benzylamine F15063 N-((2,2-dimethyl-2,3-dihydro-benzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)-benzylamine N-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl)-3-(cyclopent-1-enyl)benzylamine |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Tert-butyl-11-methylbenzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B1254523.png)

![(2R,3R)-N-[(1S,7R,8S,9E,17S,20R,21S,24R,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1254532.png)

![(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid](/img/structure/B1254535.png)

![2-Methoxy-3-methyl-[1,4]benzoquinone](/img/structure/B1254543.png)

![N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)